molecular formula C26H31I2N3S B13435563 3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide

3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide

Cat. No.: B13435563
M. Wt: 671.4 g/mol
InChI Key: QHNORJFCVHUPNH-UHFFFAOYSA-L
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Description

3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide is a heterocyclic organic compound featuring a conjugated system of quinolinium and benzothiazolium moieties linked via an (E)-configured propenyl chain. The iodide counterion balances the charge. This compound is synthesized through quaternization and condensation reactions, typical for such cationic heteroaromatic systems .

Properties

Molecular Formula

C26H31I2N3S

Molecular Weight

671.4 g/mol

IUPAC Name

trimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide

InChI

InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

QHNORJFCVHUPNH-UHFFFAOYSA-L

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Biological Activity

3-Methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide, also known as TO-PRO 3, is a compound with significant biological applications, particularly in the fields of molecular biology and medical diagnostics. This article explores its biological activity, properties, and applications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 157199-63-8
Molecular Formula C26H31I2N3S
Molar Mass 671.42 g/mol
Melting Point >250 °C
Solubility Soluble in dimethyl sulfoxide
Appearance Red-brown powder
Maximum Wavelength (λmax) 642 nm

Biological Applications

The biological activity of this compound is notable for its applications in detecting nucleic acids and cells. Key applications include:

  • Nucleic Acid Hybridization : The compound is used in assays to detect specific nucleic acid sequences, making it valuable in genetic research and diagnostics.
  • Detection of Pathogens : It has been employed in identifying human papillomavirus (HPV) and other pathogens, aiding in clinical diagnostics.
  • Cell Counting : The compound facilitates the counting of leukocytes and other cells, which is crucial in various medical assessments.

The biological activity of this compound primarily involves its interaction with nucleic acids. The compound's positive charge enhances its binding affinity to negatively charged DNA and RNA molecules, promoting hybridization.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various biological contexts:

  • HPV Detection : A study highlighted its use in assays for HPV detection, where it showed high specificity and sensitivity compared to traditional methods .
  • Nucleic Acid Amplification : Research indicates that it can improve the efficiency of nucleic acid amplification techniques, essential for molecular diagnostics .
  • Cellular Imaging : The compound has been utilized for imaging applications due to its fluorescent properties, allowing for visualization of cellular processes .

Comparative Analysis

The following table summarizes the biological activities of similar compounds for context:

Compound NameApplication Areaλmax (nm)Solubility
TO-PRO 3Nucleic acid detection642DMSO
SYTOX GreenLive/dead cell discrimination504Water
Propidium IodideCell viability assessment535Water

Comparison with Similar Compounds

Key Observations :

  • Charge and Solubility: The trimethylammonio group in the target compound confers permanent positive charge, leading to superior water solubility compared to morpholinopropyl (4c1) or pyrrolidinopropyl (4d1) derivatives, which rely on protonation for charge .
  • Biological Activity: Quaternary ammonium groups are known to disrupt bacterial membranes via electrostatic interactions with negatively charged phospholipids. The target compound’s activity may exceed that of tertiary/secondary amine analogues (e.g., 4c1, 4d1) due to stronger charge-based interactions .
  • Analogues with indole or methylthio substituents (4c1, 4d3) may exhibit redshifted absorption due to auxiliary electron-donating groups .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : Synthesis typically involves condensation reactions between benzothiazole derivatives and quinolinium salts. Key parameters include:
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or nitromethane enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) under reflux improves yield .
  • Catalysts : Acidic or basic conditions may be required depending on the precursor reactivity.
  • Purification : Recrystallization from ethanol or methanol is common, with yields ranging from 58% to 64% .

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventTemperature (°C)Yield (%)Reference
Benzothiazole derivativeDMF8064
Quinolinium saltNitromethane7058

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for vinyl protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 150–160 ppm) to confirm conjugation and substituent positions .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 559.2526 for derivatives) and isotopic patterns consistent with iodide counterions .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. What initial biological activities have been reported, and how are these assays designed?

  • Methodological Answer :
  • Antibacterial Assays :
  • MIC Determination : Use broth microdilution (e.g., 96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Membrane Disruption Studies : Employ fluorescent probes (e.g., propidium iodide) to detect cell membrane permeability changes .

Advanced Research Questions

Q. How do structural modifications influence biological activity and photophysical properties?

  • Methodological Answer :
  • Side-Chain Variations : Altering the trimethylammonio group’s alkyl chain length impacts solubility and membrane interaction. For example, longer chains enhance lipophilicity and antibacterial potency .
  • Conjugation Effects : Extended π-systems (e.g., styryl or indole substituents) shift absorption maxima (λmax) to near-infrared regions, relevant for photodynamic therapy .

Q. Table 2: Structure-Activity Relationships

Substituentλmax (nm)MIC (μg/mL) S. aureusReference
Indole-vinyl6502.5
Hydroxystyryl6205.0

Q. What experimental/computational methods elucidate the mechanism of action against bacterial targets?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor interactions with bacterial DNA/RNA using ethidium bromide displacement assays .
  • Molecular Dynamics (MD) Simulations : Model compound-membrane lipid interactions to predict penetration efficiency .
  • ROS Detection : Use dichlorofluorescein (DCFH) to quantify reactive oxygen species generation, linking phototoxicity to bacterial death .

Q. How can researchers resolve contradictions in reported biological efficacy data?

  • Methodological Answer :
  • Standardized Protocols : Adopt CLSI guidelines for MIC assays to minimize variability in inoculum size and growth media .
  • Cross-Study Validation : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) and use reference strains (e.g., ATCC 25923 for S. aureus) .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of efficacy differences .

Key Challenges and Future Directions

  • Synthetic Scalability : Optimize solvent recovery and catalyst reuse for greener synthesis .
  • Multi-Drug Resistance (MDR) : Test compound synergy with existing antibiotics (e.g., β-lactams) to combat resistance .
  • In Vivo Toxicity : Conduct murine models to evaluate pharmacokinetics and organ-specific toxicity .

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